

Thermochemical Profile of 4,4'Dimethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4,4'-Dimethylbiphenyl	
Cat. No.:	B165725	Get Quote

This technical guide provides a comprehensive overview of the available thermochemical data for **4,4'-dimethylbiphenyl**. The information is compiled from peer-reviewed scientific literature and established chemical databases, targeting researchers, scientists, and professionals in drug development. This document presents quantitative data in structured tables, details the experimental protocols used for their determination, and includes visualizations to illustrate the workflow of thermochemical data acquisition.

Physicochemical Properties

4,4'-Dimethylbiphenyl, also known as p,p'-bitolyl, is a biphenyl derivative with the chemical formula C14H14 and a molecular weight of 182.26 g/mol .[1] It exists as a powder at room temperature and has a melting point in the range of 118-120 °C and a boiling point of approximately 295 °C.[2]

Thermochemical Data

The following tables summarize the key thermochemical parameters for **4,4'-dimethylbiphenyl** at standard conditions (T = 298.15 K and p° = 0.1 MPa), unless otherwise specified.

Table 1: Enthalpies of Formation, Combustion, and Sublimation



Parameter	Symbol (State)	Value (kJ/mol)	Reference
Standard Molar Enthalpy of Formation	ΔfH° (solid)	-69.2 ± 3.4	[Ribeiro da Silva et al., 1997][3]
Standard Molar Enthalpy of Formation	ΔfH° (gas)	22.3 ± 3.6	[Ribeiro da Silva et al., 1997][3]
Standard Molar Enthalpy of Combustion	ΔcH° (solid)	-7500.5 ± 3.3	[Ribeiro da Silva et al., 1997][3]
Standard Molar Enthalpy of Sublimation	ΔsubH°	91.5 ± 1.0	[Ribeiro da Silva et al., 1997][3]

Table 2: Heat Capacity and Thermodynamic Functions

Parameter	Symbol (State)	Value (J/K·mol)	Reference
Molar Heat Capacity (at 298.15 K)	Cp,m (solid)	225.9	[Efimova et al., 2010] [4]
Standard Entropy (at 298.15 K)	S° (solid)	249.2	[Efimova et al., 2010] [4]
Enthalpy (H°(298.15 K) - H°(0 K))	H° (solid)	38.45 kJ/mol	[Efimova et al., 2010] [4]
Gibbs Energy (G° (298.15 K) - H°(0 K)) / T	G° (solid)	-120.0	[Efimova et al., 2010] [4]

Experimental Protocols

The thermochemical data presented in this guide were primarily determined using static-bomb combustion calorimetry and Calvet microcalorimetry.

Static-Bomb Combustion Calorimetry



The standard molar enthalpy of combustion of **4,4'-dimethylbiphenyl** was determined by static-bomb combustion calorimetry.[5][6][7]

Methodology:

- Sample Preparation: A purified sample of 4,4'-dimethylbiphenyl, obtained from a
 commercial source, was further purified by repeated vacuum sublimation.[6][7] The purity
 was confirmed by elemental microanalysis, ensuring the ratio of recovered carbon dioxide to
 the calculated amount was close to unity (0.9996 ± 0.0004).[6]
- Calorimeter Calibration: The energy equivalent of the calorimeter was determined by the combustion of benzoic acid (NBS standard reference sample 39i) with a certified massic energy of combustion.
- Combustion Experiment: A known mass of the sample was placed in a silica crucible within a calorimetric bomb. The bomb was filled with purified oxygen to a pressure of 3.04 MPa, and 1 cm³ of deionized water was added to ensure saturation of the final atmosphere. The sample was ignited by a platinum wire connected to a cotton-thread fuse.
- Data Analysis: The corrected temperature rise of the calorimeter system was measured, and the standard specific energy of combustion was calculated. The standard molar enthalpy of combustion was then derived from these values.

Calvet Microcalorimetry

The standard molar enthalpy of sublimation was determined using a Calvet microcalorimeter.[5]

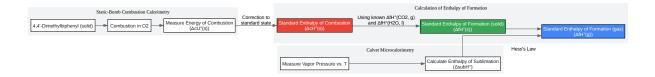
Methodology:

- Vapor Pressure Measurement: The vapor pressures of 4,4'-dimethylbiphenyl at different temperatures were measured using the Knudsen effusion method.
- Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at 298.15 K
 was derived from the temperature dependence of the vapor pressure using the ClausiusClapeyron equation.



Data Determination Workflow

The following diagram illustrates the experimental workflow for determining the standard molar enthalpy of formation in the gaseous state ($\Delta fH^{\circ}(g)$) for **4,4'-dimethylbiphenyl**.



Click to download full resolution via product page

Caption: Workflow for determining the gaseous enthalpy of formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4,4'-Dimethylbiphenyl [webbook.nist.gov]
- 2. 4,4 -Dimethylbiphenyl 97 613-33-2 [sigmaaldrich.com]
- 3. 4,4'-Dimethylbiphenyl [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4'-dimethylbiphenyl, 4,4'-dimethyl-2,2'-bipyridine Journal of the Chemical Society, Faraday Transactions (RSC



Publishing) [pubs.rsc.org]

- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4'-dimethylbiphenyl, 4,4'-dimethyl-2,2'-bipyridine Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Thermochemical Profile of 4,4'-Dimethylbiphenyl: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b165725#thermochemical-data-for-4-4-dimethylbiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com